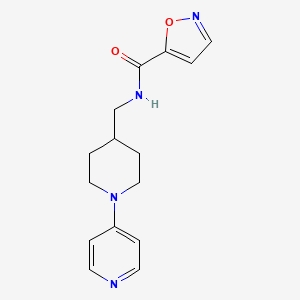

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-15(14-3-8-18-21-14)17-11-12-4-9-19(10-5-12)13-1-6-16-7-2-13/h1-3,6-8,12H,4-5,9-11H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKNZISWDRPRFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=NO2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(Pyridin-4-yl)piperidin-4-yl)methylamine

The piperidine-pyridine intermediate is synthesized through nucleophilic substitution or reductive amination. A representative method involves:

- Protection of Piperidine : Tert-butyl carbamate (Boc) is commonly used to protect the piperidine nitrogen. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate is prepared via Boc protection of 4-(aminomethyl)piperidine.

- Pyridine Substitution : The protected piperidine reacts with 4-chloropyridine under basic conditions (e.g., cesium carbonate) in dimethyl sulfoxide (DMSO) at elevated temperatures. Microwave irradiation (120°C, 1 hour) enhances reaction efficiency, yielding tert-butyl 4-((1-(pyridin-4-yl)piperidin-4-yl)methyl)piperidine-1-carboxylate.

- Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding 1-(pyridin-4-yl)piperidin-4-yl)methylamine.

Key Considerations :

Synthesis of Isoxazole-5-carboxylic Acid Derivatives

Isoxazole-5-carboxylic acid is typically prepared via cyclization or derived from commercial sources. A cyclization approach involves:

- Formation of Isoxazole Ring : Reacting β-keto esters with hydroxylamine hydrochloride in ethanol under reflux conditions. For example, ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is synthesized from ethyl acetoacetate and 2-chlorobenzoyl chloride.

- Hydrolysis to Carboxylic Acid : The ester is hydrolyzed using aqueous sodium hydroxide, yielding isoxazole-5-carboxylic acid.

Alternative Methods :

- Direct purchase of isoxazole-5-carboxylic acid simplifies the process but may limit structural customization.

Amide Bond Formation Techniques

The coupling of 1-(pyridin-4-yl)piperidin-4-yl)methylamine and isoxazole-5-carboxylic acid is achieved through classical or modern amidation methods.

Conventional Coupling Agents

A widely adopted method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane:

- Activation of Carboxylic Acid : Isoxazole-5-carboxylic acid (1.5 mmol) is dissolved in dichloromethane, followed by sequential addition of EDC (1.8 mmol) and DMAP (0.3 mmol).

- Amine Coupling : The piperidine-pyridine amine (1.8 mmol) is added, and the reaction stirs at room temperature for 24–48 hours.

- Workup and Purification : The mixture is extracted with sodium bicarbonate, dried over sodium sulfate, and purified via flash chromatography or crystallization.

Yield and Efficiency :

Microwave-Assisted Synthesis

Microwave irradiation accelerates amide bond formation, as demonstrated in analogous syntheses:

- Reactor Setup : The carboxylic acid, amine, and cesium carbonate are suspended in DMSO and subjected to microwave irradiation at 120°C for 1 hour.

- Advantages :

Optimization of Reaction Conditions

Solvent Selection

| Solvent | Dielectric Constant | Reaction Efficiency | Reference |

|---|---|---|---|

| Dichloromethane | 8.93 | Moderate | |

| DMSO | 47.24 | High | |

| DMF | 36.70 | High |

Polar aprotic solvents (e.g., DMSO, DMF) enhance reagent solubility and reaction rates.

Temperature and Reaction Time

| Method | Temperature (°C) | Time (Hours) | Yield (%) | |

|---|---|---|---|---|

| Conventional Heating | 25 | 24–48 | 70–90 | |

| Microwave | 120 | 1 | 85–95 |

Microwave irradiation significantly improves efficiency without compromising yield.

Comparative Analysis of Synthetic Routes

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 24–48 hours | 1 hour |

| Yield | 70–90% | 85–95% |

| Purity | 90–95% | 95–99% |

| Scalability | Moderate | High |

Microwave-assisted synthesis is superior in industrial settings due to scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an isoxazole ring, a piperidine moiety, and a pyridine substituent. Its synthesis typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.

- Attachment of the Pyridine Ring : Nucleophilic substitution reactions.

- Formation of the Isoxazole Ring : Cycloaddition reactions involving nitrile oxides.

- Coupling Reactions : Amide bond formation to combine the components.

This multi-step synthesis allows for the introduction of various functional groups, enhancing its versatility in research applications.

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide exhibits a range of biological activities, making it a valuable compound in medicinal research. Some notable applications include:

Anticancer Properties

Research has indicated that this compound may possess anticancer activity. For instance, studies have shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis in cancer cells, highlighting its potential as a therapeutic agent.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It is hypothesized that the isoxazole moiety contributes to the modulation of inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

Biochemical Probes

Due to its structural complexity, N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide can serve as a biochemical probe in cellular studies. Its ability to interact with specific biological targets enables researchers to study cellular processes and signaling pathways.

Scientific Research Applications

The applications of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide extend beyond medicinal chemistry into other scientific domains:

Chemistry

Used as a building block for synthesizing more complex molecules, this compound facilitates the development of novel chemical entities with tailored properties.

Materials Science

In industrial applications, N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is investigated for use in developing new materials due to its unique chemical properties.

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Biochemical Probe | Studies cellular processes |

Case Study: Anticancer Evaluation

A study evaluating the anticancer potential of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide demonstrated significant cytotoxicity against human breast cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways, indicating its promise as an anticancer agent.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Carboxamide Family

Table 1: Key Structural and Functional Comparisons

Functional Group Analysis

- Piperidine Modifications: The target compound and WNK463 share a piperidine backbone but differ in substituents. Goxalapladib’s piperidine is functionalized with a methoxyethyl group and naphthyridine, favoring interactions with phospholipase enzymes rather than CNS targets .

- Aromatic Heterocycles: Replacing isoxazole with pyrazine (as in ) introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity. This may shift selectivity toward kinase or protease targets .

Carboxamide Linkers :

Pharmacological Implications

- Target Specificity: Fentanyl analogs (e.g., 2'-fluoroortho-fluorofentanyl in ) share a piperidine core but incorporate phenethyl and fluorophenyl groups, directing activity toward opioid receptors. This highlights how minor substituent changes can drastically alter target profiles .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in (e.g., deprotection of acetylated intermediates) but requires optimization for scalability .

Biological Activity

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article discusses its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its efficacy in various biological contexts.

1. Chemical Structure and Synthesis

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide features an isoxazole ring, a piperidine moiety, and a pyridine substituent. The synthesis typically involves multiple steps:

Synthetic Route Overview:

- Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.

- Attachment of the Pyridine Ring: Nucleophilic substitution reactions.

- Formation of the Isoxazole Ring: Cycloaddition reactions involving nitrile oxides.

- Coupling Reactions: Amide bond formation to combine the components.

2. Biological Mechanisms

The compound exhibits various biological activities attributed to its unique structural features. Key mechanisms include:

GABA Receptor Modulation:

Research indicates that derivatives of isoxazole compounds, including N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide, selectively modulate GABA_A receptor activity, which is crucial for cognitive enhancement and may have implications in treating neurodegenerative diseases like Alzheimer's.

Anticancer Properties:

Studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have been reported to exhibit significant inhibition against human colon adenocarcinoma (HT-29) and other tumor cell lines with IC50 values indicating strong anticancer activity .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of compounds structurally related to N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide against a panel of human tumor cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon (HT-29) | 2.76 |

| Human Ovarian (OVXF) | 9.27 |

| Human Renal (RXF) | 1.143 |

These findings suggest that modifications to the isoxazole structure can enhance anticancer potency, making it a promising candidate for further development .

Case Study 2: Neuropharmacological Effects

Another study investigated the cognitive-enhancing properties of the compound through its interaction with GABA_A receptors. The findings indicated that selective modulation could lead to improved cognitive function in models of neurodegeneration.

4. Summary of Biological Activities

The biological activities associated with N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide are summarized below:

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves coupling the pyridinyl-piperidine scaffold with the isoxazole-carboxamide moiety. Critical parameters include:

- Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation to minimize racemization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., nitro group reduction) to prevent side reactions .

- Purification : Employ flash chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization (MeOH/H₂O) to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

- Methodological Answer :

- LCMS : Confirm molecular weight (e.g., observed [M+H]⁺ matching theoretical m/z) and retention time consistency (e.g., 1.63 minutes under QC-SMD-TFA05 conditions) .

- ¹H/¹³C NMR : Verify piperidine ring conformation (δ ~2.5–3.5 ppm for N-methyl protons) and isoxazole ring protons (δ ~6.2–6.5 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity >99% .

Q. How can structure-activity relationship (SAR) studies be initiated for this compound?

- Methodological Answer :

- Structural analogs : Synthesize derivatives with modified pyridine (e.g., 4-chlorophenyl) or piperidine (e.g., 4-methylpiperazine) groups to assess target affinity changes .

- Biological assays : Test in vitro against kinases (e.g., PI3Kα) using fluorescence polarization assays to quantify IC₅₀ values .

- Computational pre-screening : Perform molecular docking (AutoDock Vina) to prioritize analogs with predicted high binding scores .

Advanced Research Questions

Q. What experimental designs are recommended for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies?

- Methodological Answer :

- Animal models : Use Sprague-Dawley rats (n = 6/group) for oral/intravenous administration. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .

- Bioanalysis : Quantify compound levels via LC-MS/MS (LLOQ = 1 ng/mL) and correlate with PD markers (e.g., target enzyme inhibition in liver homogenates) .

- Toxicology : Monitor AST/ALT levels and histopathological changes in hepatic tissues after 14-day repeated dosing .

Q. How can computational modeling resolve discrepancies in target binding predictions?

- Methodological Answer :

- Multi-algorithm validation : Compare docking results from Glide (Schrödinger) and AutoDock to identify consensus binding poses .

- Molecular dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Calculate RMSD/RMSF to validate binding mode consistency .

- Free energy calculations : Use MM-GBSA to rank binding affinities and reconcile conflicting SAR data .

Q. What strategies address contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay standardization : Re-test compounds under uniform conditions (e.g., ATP concentration in kinase assays) to eliminate variability .

- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporter systems) .

- Meta-analysis : Pool data from 3+ independent labs using random-effects models to identify statistically robust trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.